molecular formula C14H15F3N4O3S B2582823 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797722-31-6

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2582823
CAS No.: 1797722-31-6
M. Wt: 376.35
InChI Key: PCLKSDDDWBWELW-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods to synthesize novel compounds incorporating the N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide moiety or similar structures. These methods involve catalytic systems and reaction parameters optimization to enhance efficiency and selectivity (Khashi, Davoodnia, & Chamani, 2014; Hassan et al., 2009). Detailed spectroscopic and molecular structure investigations have been carried out to understand the properties and stability of these molecules, employing techniques like FTIR, NMR, and DFT calculations (Mansour & Ghani, 2013).

Antimicrobial and Antifungal Applications

Several synthesized compounds with the mentioned moiety demonstrated promising antimicrobial and antifungal activities. These activities were assessed through in vitro assays against a variety of Gram-positive, Gram-negative bacteria, and fungi, indicating their potential as new therapeutic agents (Ghorab et al., 2017; Desai, Makwana, & Senta, 2016).

Anticancer and HIV Activities

Compounds derived from or related to this compound were evaluated for their cytotoxic activities against cancer cell lines and their potential anti-HIV properties. Some of these compounds exhibited significant cytotoxic activity against human cancer cell lines and potent activity against HIV-1 replication, suggesting their utility in cancer and HIV treatment research (Almashal et al., 2020).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been utilized to predict the interaction of these compounds with biological targets, helping to elucidate their mechanisms of action and optimize their structures for better activity. These studies provide insights into the potential therapeutic applications and guide the design of more effective drugs (Alyar et al., 2019).

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21(2)13-18-8-7-10(20-13)9-19-25(22,23)12-5-3-11(4-6-12)24-14(15,16)17/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKSDDDWBWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.